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UTP, Trisodium Salt -

UTP, Trisodium Salt

Catalog Number: EVT-8947855
CAS Number:
Molecular Formula: C9H12N2Na3O15P3
Molecular Weight: 550.09 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Uridine-5'-triphosphate trisodium salt is a nucleotide that plays a crucial role in various biochemical processes, particularly as a precursor in the synthesis of ribonucleic acid (RNA). It is classified as a pyrimidine nucleoside triphosphate and is known for its function as an agonist at P2Y receptors, which are G-protein-coupled receptors involved in various signaling pathways. The compound has a CAS number of 19817-92-6 and is derived from the yeast species Saccharomyces .

Source

The primary source of uridine-5'-triphosphate trisodium salt is yeast, specifically Saccharomyces species. This biological source contributes to its high purity, typically exceeding 98% .

Classification

Uridine-5'-triphosphate trisodium salt falls under the category of nucleotides and can be further classified as:

  • Pyrimidine Nucleotide: Due to its structure, which includes a pyrimidine base.
  • Nucleotide Triphosphate: As it contains three phosphate groups.
  • P2Y Receptor Agonist: It activates P2Y receptors, influencing various physiological responses .
Synthesis Analysis

Methods

The synthesis of uridine-5'-triphosphate trisodium salt can be achieved through several methods, including enzymatic and chemical synthesis. One common approach involves the phosphorylation of uridine monophosphate using specific kinases.

Technical Details

  1. Enzymatic Synthesis:
    • Uridine monophosphate is phosphorylated using uridine diphosphate kinase and adenosine triphosphate as a phosphate donor.
    • This method allows for high specificity and yields pure product with minimal by-products.
  2. Chemical Synthesis:
    • Involves multiple steps of phosphorylation starting from uridine or uridine monophosphate.
    • Requires careful control of reaction conditions to avoid degradation of the nucleotide .
Molecular Structure Analysis

Structure

Uridine-5'-triphosphate trisodium salt has the molecular formula C9H12N2Na3O15P3C_9H_{12}N_2Na_3O_{15}P_3 and a molecular weight of approximately 550.09 g/mol. Its structure consists of:

  • A ribose sugar
  • A pyrimidine base (uridine)
  • Three phosphate groups attached to the ribose .

Data

The compound exhibits the following structural characteristics:

  • Molecular Weight: 550.09 g/mol
  • CAS Number: 19817-92-6
  • Solubility: Highly soluble in water (up to 75 g/100 mL at 20 °C) .
Chemical Reactions Analysis

Reactions

Uridine-5'-triphosphate trisodium salt participates in several biochemical reactions, primarily involving nucleotide metabolism and signaling pathways.

Technical Details

  1. Phosphorylation Reactions:
    • Acts as a substrate for various kinases, facilitating the transfer of phosphate groups to other molecules.
  2. P2Y Receptor Activation:
    • Binds to P2Y receptors, leading to intracellular calcium mobilization and activation of downstream signaling pathways .
Mechanism of Action

Process

The mechanism by which uridine-5'-triphosphate trisodium salt exerts its effects primarily involves its interaction with P2Y receptors.

Data

  1. Receptor Binding:
    • Upon binding to P2Y receptors, it activates G-proteins that initiate a cascade of intracellular signaling events.
  2. Physiological Effects:
    • Increases intracellular calcium levels, influencing various cellular processes such as secretion, contraction, and neurotransmission .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Melting Point: Approximately 140 °C
  • Density: Approximately 2.106 g/cm³
  • Solubility: Highly soluble in water; forms clear solutions at specified concentrations .

Chemical Properties

Uridine-5'-triphosphate trisodium salt is stable under proper storage conditions (inert atmosphere at -20 °C) and exhibits typical properties associated with nucleotides, including reactivity with phosphatases and kinases .

Applications

Uridine-5'-triphosphate trisodium salt has diverse applications in scientific research and biotechnology:

  1. Biochemical Research: Used as a substrate in studies involving RNA synthesis and nucleotide metabolism.
  2. Pharmacology: Acts as a P2Y receptor agonist, aiding in the exploration of cellular signaling mechanisms.
  3. Cell Culture Studies: Utilized to study ion transport functions in various cell types, particularly in epithelial cells .
Molecular Mechanisms of UTP Trisodium Salt in RNA Biosynthesis

Role as a Pyrimidine Nucleoside Triphosphate Substrate in Transcriptional Regulation

Uridine-5’-triphosphate trisodium salt (UTP trisodium salt) serves as an essential pyrimidine ribonucleoside triphosphate substrate for RNA polymerases during transcription. Its molecular structure comprises a uracil base, ribose sugar, and three phosphate groups, with sodium ions enhancing aqueous solubility (>100 mg/mL in water) and stability at physiological pH [1] [2] [9]. This nucleotide specifically donates uridine monophosphate units to growing RNA chains, with incorporation frequency governed by template DNA sequences and promoter strength. Uridine-5’-triphosphate trisodium salt availability directly influences transcriptional output, as RNA polymerases exhibit Michaelis-Menten kinetics toward uridine-5’-triphosphate trisodium salt, with cellular concentrations (typically 0.5–2 mM) modulating elongation rates [2] [7].

Uridine-5’-triphosphate trisodium salt additionally functions as a signaling molecule through P2Y receptor activation (notably P2Y2, P2Y4, and P2Y6 subtypes), indirectly influencing transcriptional networks. Receptor binding triggers calcium mobilization and mitogen-activated protein kinase phosphorylation, altering expression profiles of immediate-early genes involved in cellular stress responses and metabolic adaptation [5] [7]. This dual functionality positions uridine-5’-triphosphate trisodium salt uniquely at the intersection of nucleic acid biosynthesis and cellular signaling cascades.

Table 1: Biochemical Properties of Uridine-5’-triphosphate Trisodium Salt

PropertySpecificationMethod/Context
Molecular FormulaC₉H₁₂N₂Na₃O₁₅P₃Chemical synthesis [5] [9]
Molecular Weight550.09 g/molMass spectrometry
Aqueous Solubility100 mg/mL (136.34 mM)In vitro dissolution [1] [5]
Absorption Maximum (λₘₐₓ)262 nm (ε = 9.8 L·mmol⁻¹·cm⁻¹ at pH 7.0)UV-Vis spectroscopy [7]
Purity Standards≥93–99% (HPLC-verified)Quality control [2] [4] [7]

Enzymatic Incorporation Dynamics in RNA Polymerase-Mediated Synthesis

RNA polymerases incorporate uridine-5’-triphosphate trisodium salt via a conserved catalytic mechanism involving nucleophilic attack by the 3’-OH of the nascent RNA chain on the α-phosphate of the incoming nucleotide. This process requires divalent cations (Mg²⁺/Mn²⁺) that coordinate triphosphate orientation and stabilize transition states [8]. Kinetic parameters vary significantly among polymerase classes:

  • RNA Polymerase I: Exhibits Kₘ = 15–25 μM for uridine-5’-triphosphate trisodium salt during ribosomal RNA synthesis, with α-amanitin resistance enabling specific activity measurements [8]
  • RNA Polymerase II: Lower affinity (Kₘ ≈ 50 μM) but faster incorporation rate (kcat ≈ 30s⁻¹) in mRNA synthesis
  • Viral RNA-Dependent RNA Polymerases: Enhanced discrimination against uridine-5’-triphosphate trisodium salt analogs (e.g., Enterovirus 71 3D polymerase) [7]

Incorporation fidelity is maintained through a two-step selection process: initial nucleotide binding followed by conformational change that positions the nucleotide for catalysis. Misincorporation rates (∼10⁻⁴–10⁻⁵) are higher for uridine-5’-triphosphate trisodium salt than adenosine triphosphate due to weaker base stacking energy and reduced H-bonding stability of uracil-adenine pairs [3] [10]. The trisodium formulation optimizes ionic strength for polymerase activity, minimizing non-productive enzyme binding while ensuring nucleotide solubility during extended reactions [1] [9].

Mechanistic Steps of Uridine-5’-triphosphate Trisodium Salt Incorporation:

  • Pre-insertion Complex Formation: Uridine-5’-triphosphate trisodium salt diffuses into the polymerase active site, stabilized by base pairing with template DNA
  • Trigger Helix Conformational Change: Active site closure positions catalytic residues and Mg²⁺ ions
  • Phosphodiester Bond Formation: Nucleophilic attack by 3’-OH leading to pyrophosphate release
  • Transcript Translocation: RNA polymerase advances along DNA template by one nucleotide

Comparative Analysis with Adenosine Triphosphate, Cytidine Triphosphate, and Guanosine Triphosphate in Ribonucleotide Pool Dynamics

Ribonucleotide triphosphate (NTP) pools maintain strict homeostasis to ensure faithful RNA synthesis. Cellular concentrations typically follow adenosine triphosphate > uridine triphosphate > guanosine triphosphate > cytidine triphosphate, with ratios approximately 10:4:2:1 in mammalian cells [3] [6]. Uridine-5’-triphosphate trisodium salt constitutes 20–30% of pyrimidine nucleotides, with fluctuations during cell cycle progression impacting transcriptional fidelity.

Polymerases exhibit differential discrimination against NTPs during incorporation:

  • DNA Polymerase γ (Mitochondrial): Incorporates ribonucleotides at rates 2500× lower than deoxyribonucleotides, with uridine-5’-triphosphate trisodium salt insertion frequency (1/4000 nt) exceeding cytidine triphosphate (1/12,500 nt) due to steric gate flexibility [10]
  • RNA Polymerases: Show 2–3 fold higher uridine-5’-triphosphate trisodium salt incorporation efficiency versus cytidine triphosphate during elongation, reflecting base-stacking advantages

Table 2: Polymerase Discrimination Patterns Against Ribonucleotides

PolymeraseRelative Incorporation EfficiencyPrimary Discrimination Mechanism
DNA Polymerase γUridine-5’-triphosphate trisodium salt > Cytidine triphosphate > Adenosine triphosphate > Guanosine triphosphateSteric gate exclusion [10]
RNA Polymerase IIAdenosine triphosphate ≈ Guanosine triphosphate > Uridine-5’-triphosphate trisodium salt > Cytidine triphosphateBase-pair stability [3]
T7 RNA PolymeraseGuanosine triphosphate > Adenosine triphosphate > Uridine-5’-triphosphate trisodium salt > Cytidine triphosphateNucleotide binding affinity [8]

Pathogenic nucleotide pool imbalances dramatically affect uridine-5’-triphosphate trisodium salt incorporation dynamics. Mitochondrial depletion syndromes caused by thymidine kinase 2 or deoxyguanosine kinase mutations elevate uridine-5’-triphosphate trisodium salt/deoxyuridine triphosphate ratios, increasing ribonucleotide incorporation into mitochondrial DNA (1 ribonucleotide/650 bases in patients versus 1/2000 in controls). This incorporation compromises genome stability through enhanced strand cleavage and erroneous replication initiation [10]. Conversely, cancer cells exhibit expanded uridine-5’-triphosphate trisodium salt pools that drive rRNA hyper-transcription via RNA Polymerase I, with uridine-5’-triphosphate trisodium salt concentrations correlating directly with 45S pre-rRNA synthesis rates (R² = 0.87) [8]. These dynamics underscore the critical role of uridine-5’-triphosphate trisodium salt homeostasis in maintaining genetic fidelity across diverse biological contexts.

Properties

Product Name

UTP, Trisodium Salt

IUPAC Name

trisodium;[[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate

Molecular Formula

C9H12N2Na3O15P3

Molecular Weight

550.09 g/mol

InChI

InChI=1S/C9H15N2O15P3.3Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H,10,12,15)(H2,16,17,18);;;/q;3*+1/p-3

InChI Key

MMJGIWFJVDOPJF-UHFFFAOYSA-K

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+]

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